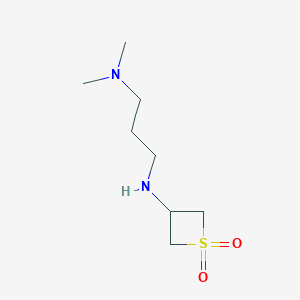
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and is substituted with a dimethylamino group and a propylamino group. The presence of the thietane ring and the dimethylamino group imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often require the use of solvents and controlled temperatures to ensure the formation of the desired product. The oxidation of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings is also a common method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
化学反应分析
Types of Reactions
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or propylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction reactions. Substitution reactions often require the use of nucleophiles such as sodium phenolates or thiophenolate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce sulfides. Substitution reactions result in the formation of new compounds with different substituents on the thietane ring.
科学研究应用
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. For example, its antidepressant activity is thought to be related to its ability to influence neurotransmitter systems in the brain .
相似化合物的比较
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: This compound is used as a carboxyl-activating agent and has applications in peptide synthesis.
Dimethylaminopropyl-Dimethyl Indium: Another compound with a similar dimethylamino group, used in various chemical reactions.
Uniqueness
3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide is unique due to its thietane ring structure and the presence of both dimethylamino and propylamino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H18N2O2S |
|---|---|
分子量 |
206.31 g/mol |
IUPAC 名称 |
N-(1,1-dioxothietan-3-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C8H18N2O2S/c1-10(2)5-3-4-9-8-6-13(11,12)7-8/h8-9H,3-7H2,1-2H3 |
InChI 键 |
OQUQHSJNDZOMGK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1CS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


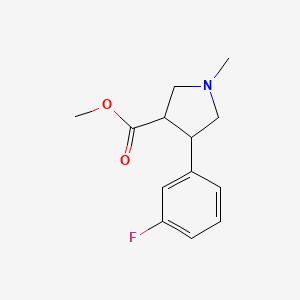
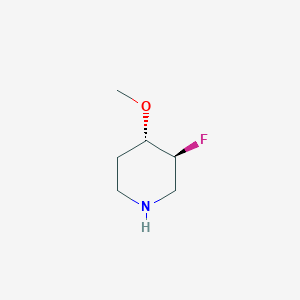
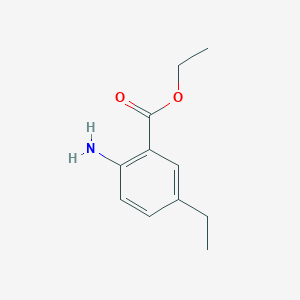
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
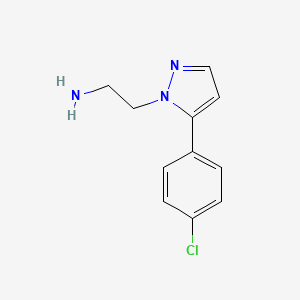
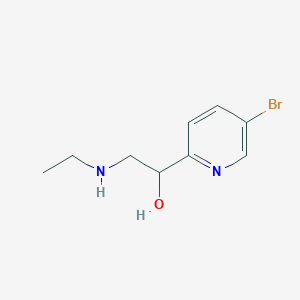
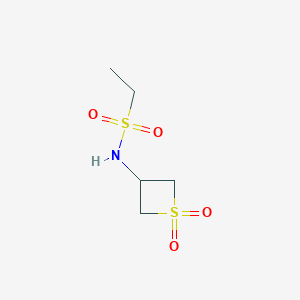
![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)
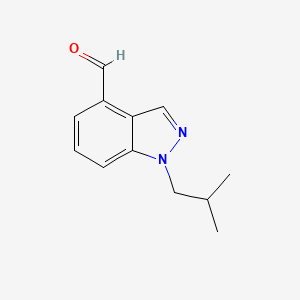

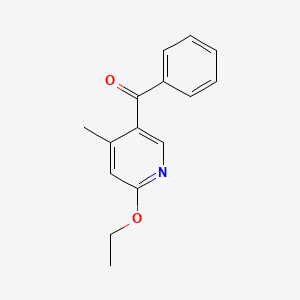
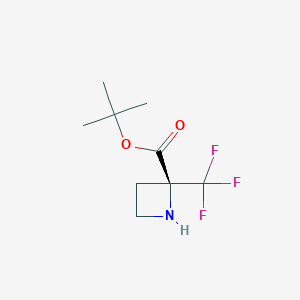
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
